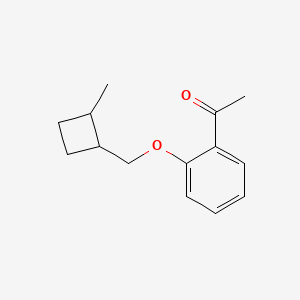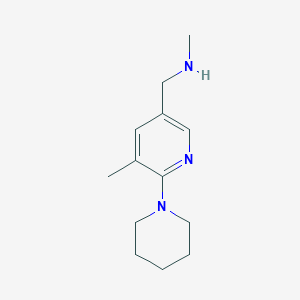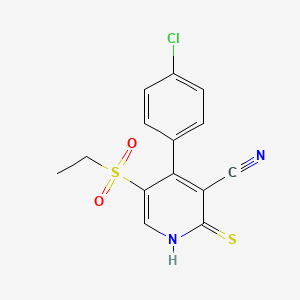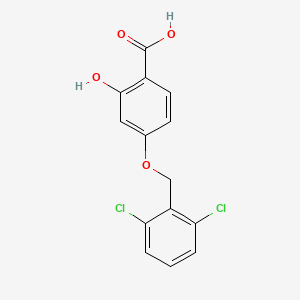
(2R,3R)-2-methyloxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-methyloxetan-3-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to the third carbon. The presence of two chiral centers at the second and third carbon atoms gives rise to its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyloxetan-3-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes followed by ring-opening reactions. For instance, the epoxidation of an appropriate alkene using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) can yield the desired oxetane ring . The reaction conditions typically involve mild temperatures and controlled pH to ensure the formation of the oxetane ring without side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts and microbial fermentation. Engineered strains of microorganisms such as Bacillus licheniformis and Pichia pastoris have been utilized to produce this compound with high optical purity . These methods are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2R,3R)-2-methyloxetan-3-one, while reduction can produce (2R,3R)-2-methyloxetan-3-amine.
Scientific Research Applications
(2R,3R)-2-methyloxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,3R)-2-methyloxetan-3-ol exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s chiral centers play a crucial role in its interaction with biological molecules, leading to its specific effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-dihydromyricetin: A flavonoid with similar chiral centers but a different overall structure and biological activity
Uniqueness
(2R,3R)-2-methyloxetan-3-ol is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(2R,3R)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
KHCRYZBFFWBCMJ-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CO1)O |
Canonical SMILES |
CC1C(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)



![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)

![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)


